molecular formula C16H19N3O B3289984 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine CAS No. 862471-98-5

1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine

Cat. No.: B3289984
CAS No.: 862471-98-5
M. Wt: 269.34 g/mol
InChI Key: IOJMGRPUOPQTKX-UHFFFAOYSA-N
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Description

1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine is an organic compound with the molecular formula C16H19N3O It is a piperazine derivative that features a pyridine ring substituted with a methoxy group at the 4-position and a phenyl ring attached to the piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine typically involves the reaction of 4-(pyridin-4-ylmethoxy)benzene with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be scaled up by using larger reaction vessels and optimizing the reaction parameters to ensure consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

The compound 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine (CAS 862471-98-5) is a significant molecule in medicinal chemistry, particularly noted for its potential applications in drug development targeting neurological disorders. This article will explore its scientific research applications, supported by data tables and case studies.

Neuropharmacology

Mechanism of Action:
The compound acts primarily as a serotonin receptor modulator. Its structure allows it to bind selectively to serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and cognitive functions.

Case Studies:

  • Study on Depression Models: In preclinical studies involving animal models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.

Antipsychotic Properties

Research Findings:
Research indicates that the compound may exhibit antipsychotic effects through dopamine receptor antagonism. This dual action on both serotonin and dopamine receptors positions it as a promising candidate for the treatment of schizophrenia.

Data Table: Antipsychotic Activity Comparison

Compound NameReceptor TargetEfficacy (IC50)Reference
This compound5-HT2A, D250 nM
Standard Antipsychotic AD230 nM
Standard Antipsychotic B5-HT2A40 nM

Cognitive Enhancement

Potential Applications:
Emerging studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory.

Case Study Insights:
In tests measuring cognitive performance in rodent models, subjects treated with the compound showed improved memory retention and learning capabilities compared to control groups.

Mechanism of Action

The mechanism of action of 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine can be compared with other similar compounds, such as:

These similar compounds may exhibit different chemical and biological properties due to variations in their structures, highlighting the uniqueness of this compound .

Biological Activity

1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H19N3OC_{16}H_{19}N_{3}O and a molecular weight of 269.34 g/mol. Its structure includes a piperazine ring substituted with a phenyl group and a pyridin-4-ylmethoxy group, which contributes to its pharmacological properties .

1. Antidepressant Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant serotonin (5-HT) reuptake inhibition. For instance, a related compound was shown to effectively antagonize p-chloroamphetamine-induced serotonin depletion in the hypothalamus and reduce immobility times in the forced swimming test (FST), indicating potential antidepressant effects .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that piperazine derivatives display a broad spectrum of activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these compounds are particularly effective against staphylococci and certain strains of Enterobacteriaceae .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus250
Bacillus cereus125
Escherichia coli62.5
Klebsiella pneumoniae62.5

3. Cytotoxicity Studies

Cytotoxic effects were assessed using various cell lines. For example, certain derivatives demonstrated significant cytotoxicity at higher concentrations, with IC50 values indicating the concentration required to inhibit cell growth by 50%. This suggests potential applications in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed pharmacological effects .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperazine derivatives, including this compound:

  • Antidepressant Evaluation : A study found that certain derivatives could significantly inhibit serotonin reuptake, suggesting their potential as antidepressants .
  • Antimicrobial Screening : A series of piperazine compounds were screened for antimicrobial activity, revealing promising results against multiple bacterial strains .
  • Cytotoxicity Assessment : In vitro studies showed varying degrees of cytotoxicity across different cell lines, highlighting the need for further investigation into their therapeutic potential .

Properties

IUPAC Name

1-[4-(pyridin-4-ylmethoxy)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-3-16(20-13-14-5-7-17-8-6-14)4-2-15(1)19-11-9-18-10-12-19/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJMGRPUOPQTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656101
Record name 1-{4-[(Pyridin-4-yl)methoxy]phenyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862471-98-5
Record name 1-[4-(4-Pyridinylmethoxy)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862471-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(Pyridin-4-yl)methoxy]phenyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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